molecular formula C27H26F3N B14212480 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole CAS No. 827017-48-1

2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole

Cat. No.: B14212480
CAS No.: 827017-48-1
M. Wt: 421.5 g/mol
InChI Key: VBHOZAFWYSZLDO-UHFFFAOYSA-N
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Description

2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole can be compared with other indole derivatives that contain different substituents. Similar compounds include:

The unique combination of the hexyl, phenyl, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

827017-48-1

Molecular Formula

C27H26F3N

Molecular Weight

421.5 g/mol

IUPAC Name

2-hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]indole

InChI

InChI=1S/C27H26F3N/c1-2-3-4-8-15-25-26(20-16-18-21(19-17-20)27(28,29)30)23-13-9-10-14-24(23)31(25)22-11-6-5-7-12-22/h5-7,9-14,16-19H,2-4,8,15H2,1H3

InChI Key

VBHOZAFWYSZLDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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